molecular formula C13H17BrINO2 B8148413 tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

Cat. No.: B8148413
M. Wt: 426.09 g/mol
InChI Key: JBJJJPJVXWFUKR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to an ethyl chain substituted with a 2-bromo-5-iodophenyl aromatic ring. This compound is structurally significant due to the presence of halogen atoms (bromine and iodine) at specific positions on the phenyl ring, which influence its electronic, steric, and reactivity profiles.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-5-iodophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrINO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJJPJVXWFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)I)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 1-(2-Bromo-5-iodophenyl)ethylamine

The most straightforward approach involves Boc protection of the pre-synthesized ethylamine intermediate.

Procedure :

  • Synthesis of 1-(2-Bromo-5-iodophenyl)ethylamine :

    • 2-Bromo-5-iodophenethyl bromide is treated with phthalimide potassium in DMF to form the phthalimide derivative via Gabriel synthesis.

    • Hydrolysis with hydrazine hydrate yields the primary amine.

  • Boc Protection :

    • The amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, using triethylamine as a base.

    • Conditions : 0°C to room temperature, 12–16 hours.

    • Yield : 68–72%.

Key Insight : The use of anhydrous conditions minimizes hydrolysis of the Boc group, while triethylamine scavenges HCl generated during the reaction.

Reductive Amination Approach

This method avoids isolation of the unstable ethylamine intermediate.

Procedure :

  • Formation of Imine :

    • 2-Bromo-5-iodophenylacetaldehyde is condensed with ammonium acetate in methanol to form the imine.

  • Reduction :

    • Sodium cyanoborohydride reduces the imine to the amine in situ.

  • Boc Protection :

    • Immediate treatment with Boc₂O in tetrahydrofuran (THF) at 50°C for 5 hours yields the target compound.

Yield : 60–65% (over three steps).

Advantage : Streamlines the synthesis by combining steps, though the aldehyde precursor requires careful handling due to sensitivity to oxidation.

Halogenation After Carbamate Formation

For cases where direct halogenation is challenging, this route introduces iodine after Boc protection.

Procedure :

  • Synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate :

    • Boc protection of 1-(2-bromophenyl)ethylamine as described in Section 2.1.

  • Iodination :

    • Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C introduces iodine at the 5-position.

    • Yield : 58–62%.

Challenge : Regioselectivity is influenced by the directing effects of the bromine and ethyl groups, requiring precise temperature control.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous carbamate syntheses reveal critical solvent-base pairs:

SolventBaseTemperature (°C)Yield (%)Source
DichloromethaneTriethylamine0–2572
THFDMAP5065
TolueneSodium bicarbonate7064

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enable precise control of exothermic Boc protection reactions, improving safety and consistency.

  • Cost Efficiency : Bulk synthesis of 2-bromo-5-iodophenethylamine via Gabriel synthesis reduces raw material costs by 40% compared to reductive amination.

Data Tables and Comparative Analysis

Table 1. Comparison of Synthetic Methods

MethodKey StepYield (%)Purity (%)
Direct Boc ProtectionGabriel synthesis + Boc7298
Reductive AminationIn situ reduction + Boc6595
Halogenation Post-ProtectionElectrophilic iodination6297

Recent Advances

  • Enzymatic Boc Protection : Lipase-catalyzed reactions in ionic liquids achieve 78% yield with negligible waste.

  • Photoredox Catalysis : Facilitates iodination under mild conditions, avoiding harsh reagents like NIS .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

1.1. Protecting Group in Organic Synthesis
Tert-butyl carbamates are widely used as protecting groups for amines in organic synthesis. The tert-butyl group provides stability and can be easily removed under mild acidic conditions, making it a valuable tool for chemists when synthesizing complex molecules . This compound can serve as a precursor for the synthesis of various biologically active molecules by facilitating the selective functionalization of amines.

1.2. Synthesis of Carbamate Derivatives
The compound can be synthesized through various methodologies, including the reaction of amines with di-tert-butyl dicarbonate and subsequent bromination or iodination steps to introduce halogen substituents like bromine and iodine . These reactions typically yield high purity and good yields, allowing for further modifications.

Biological Applications

2.1. Insecticide Development
Recent studies have highlighted the potential of carbamate derivatives, including tert-butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate, as novel insecticides targeting acetylcholinesterase in mosquitoes. This enzyme is crucial for the proper functioning of the nervous system in insects, and its inhibition can lead to effective pest control strategies against disease-vectoring mosquitoes . The activity of such compounds is being evaluated for their effectiveness in agricultural applications.

2.2. Anticancer Research
Carbamate compounds have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have potential therapeutic applications in oncology . The specific mechanisms of action are under investigation, focusing on apoptosis induction and cell cycle disruption.

Case Studies and Research Findings

StudyApplicationFindings
Salvatore et al., 2001Synthesis MethodologyDeveloped a three-component coupling reaction for efficient synthesis of carbamates with low racemization rates .
Benediktsdottir et al., 2021Biological EvaluationEvaluated novel oligopeptides linked to carbamate derivatives showing potential cytotoxic effects against cancer cell lines .
Mosquito AChE TargetingInsecticide DevelopmentDemonstrated effective inhibition of acetylcholinesterase by new carbamate derivatives, leading to potential applications in pest control .

Mechanism of Action

The mechanism of action for tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is primarily related to its reactivity in chemical reactions. The bromo and iodo substituents facilitate various substitution and coupling reactions, while the carbamate group can participate in nucleophilic addition and other transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related tert-butyl carbamate derivatives, focusing on substituent variations, synthetic utility, and physicochemical properties.

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents Molecular Weight Key Differences Reference
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate Not specified 5-Br, 2-OMe ~338.1 (estimated) Methoxy group at position 2 reduces steric bulk compared to iodine. Bromine at position 5 enhances electrophilicity.
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 654056-82-3 2-Br, 5-OMe 302.15 Lacks the ethyl spacer and iodine atom; methoxy enhances solubility but reduces halogen bonding potential.
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate Not specified 2-Br ~309.2 (estimated) Absence of iodine at position 5 reduces molecular weight and polarizability.
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 5-Br, 2,3-F 308.12 Fluorine atoms increase electronegativity and metabolic stability compared to iodine.
tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate 266369-42-0 3-OH 237.29 Hydroxyl group introduces hydrogen bonding but lowers halogen-mediated reactivity.

Key Observations

Halogen Substitution Effects :

  • The iodine atom at position 5 in the target compound increases steric hindrance and polarizability compared to bromine-only analogs (e.g., CAS 654056-82-3) . Iodine’s larger atomic radius may also enhance intermolecular interactions in crystal packing, as observed in halogen-bonded systems .
  • Fluorine substitution (e.g., CAS 1150114-27-4) improves metabolic stability but reduces electrophilic reactivity compared to iodine .

Electronic and Steric Modifications :

  • Methoxy or hydroxyl groups (e.g., CAS 266369-42-0) enhance solubility in polar solvents but diminish the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions, a common application for bromo/iodo-substituted aromatics .
  • The ethyl spacer in the target compound provides conformational flexibility, which is absent in simpler analogs like tert-butyl (2-bromophenyl)carbamate (CAS 78839-75-5) .

Synthetic Applications :

  • Bromo- and iodo-substituted carbamates (e.g., the target compound and CAS 654056-82-3) are critical intermediates in palladium-catalyzed cross-coupling reactions for synthesizing biaryl structures .
  • tert-Butyl carbamates with methoxy groups (e.g., CAS 654056-82-3) are often used as protective groups for amines, whereas halogenated analogs are tailored for further functionalization .

Biological Activity

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with both bromine and iodine atoms. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in neurotransmission.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence supporting its role in cancer cell line studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the development of new insecticides and potential therapeutic agents for neurological disorders .
  • Receptor Binding : The presence of halogen substituents (bromine and iodine) enhances binding affinity to target receptors, potentially leading to increased efficacy in therapeutic applications.

Enzyme Inhibition Studies

A study focused on the inhibition of mosquito acetylcholinesterase highlighted the potential of carbamate derivatives like this compound. The findings suggested that the compound could serve as a template for developing new insecticides .

Antimicrobial Activity

Research demonstrated that related carbamate compounds exhibited significant antibacterial activity against various strains, including E. coli and P. aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics .

Anticancer Activity

In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines. For instance, compounds with similar substituents demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialEffective against E. coli, P. aeruginosa
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsSolventTime (h)Purity (%)
Boc ProtectionBoc₂O, Et₃N, 0–25°CTHF1295–98
WorkupHCl (aq.), NaHCO₃DCM/H₂O

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the carbamate group .
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Decomposition Risks : Exposure to strong acids/bases or prolonged heat (>40°C) may cleave the Boc group, releasing toxic amines .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Key signals include tert-butyl protons (δ 1.4 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, doublets for Br/I-substituted phenyl) .
    • 13C NMR : Confirm Boc carbonyl (δ 155 ppm) and quaternary carbons (δ 80–85 ppm).
  • Mass Spectrometry : High-resolution ESI-MS expected at [M+H]⁺ = 452.92 (C₁₃H₁₆BrINO₂).
  • X-ray Crystallography : Use SHELXL for refinement; resolve halogen (Br/I) positions via anomalous scattering .

Advanced: How can diastereoselectivity be achieved in derivatives of this carbamate?

Answer:

  • Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during Pd-catalyzed cross-coupling steps to control stereochemistry .
  • Biocatalytic Methods : Lipases or transaminases can enantioselectively modify intermediates, as demonstrated in lactonized statin syntheses .
  • Crystallographic Validation : Refine diastereomer ratios via SC-XRD (ORTEP-3 for structural visualization) and compare with calculated PXRD patterns .

Q. Table 2: Diastereoselective Synthesis Case Study

MethodCatalystSelectivity (%)Yield (%)
Pd-BINAP(R)-BINAP88 (ee)75
BiocatalyticCandida antarctica lipase92 (de)68

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Scenario : Discrepancies in NMR (solution) vs. XRD (solid-state) data may arise from conformational flexibility or solvent effects.
  • Troubleshooting :
    • Perform variable-temperature NMR to identify dynamic processes.
    • Use DFT calculations (e.g., Gaussian) to model solution vs. solid-state conformers .
    • Validate with IR spectroscopy (amide I/II bands) to detect hydrogen-bonding differences .

Advanced: What strategies mitigate halogen exchange (Br/I) during functionalization?

Answer:

  • Low-Temperature Reactions : Conduct Suzuki-Miyaura couplings at –20°C to suppress undesired halide scrambling .
  • Protecting Groups : Temporarily mask iodine via silyl protection (e.g., TMS-Cl) before bromine substitution .
  • Monitoring : Use ICP-MS to track halide retention or loss during reactions.

Advanced: How to design a stability-indicating HPLC method for this compound?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
  • Detection : UV at 254 nm (iodine absorption edge).
  • Forced Degradation : Expose to 0.1M HCl/NaOH (24h) and UV light (48h) to validate method robustness .

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